O-Desmethylbrofaromine

Description

Structure

3D Structure

Properties

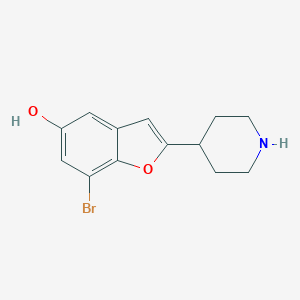

IUPAC Name |

7-bromo-2-piperidin-4-yl-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOHNHESMVUGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152873 |

Source

|

| Record name | O-Desmethylbrofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120465-04-5 |

Source

|

| Record name | O-Desmethylbrofaromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120465045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylbrofaromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Desmethylbrofaromine: An Inquiry into its Primary Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the putative primary mechanism of action of O-Desmethylbrofaromine. Due to a notable absence of direct studies on this specific metabolite, this guide focuses on the well-characterized pharmacology of its parent compound, brofaromine. Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters. This document will detail the established mechanism of brofaromine, present relevant quantitative data, and provide illustrative diagrams to elucidate the underlying biochemical pathways. It must be explicitly stated that while O-Desmethylbrofaromine is a known metabolite of brofaromine, its independent pharmacological activity, particularly its MAO-A inhibitory potential, is not documented in the available scientific literature. Therefore, the information presented herein serves as a foundational reference based on the properties of the parent molecule.

Introduction

Brofaromine emerged as a second-generation monoamine oxidase inhibitor, specifically classified as a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] Unlike its predecessors, the irreversible MAOIs, the reversible nature of brofaromine's interaction with MAO-A offered a significantly improved safety profile, particularly concerning dietary tyramine interactions.[2] The metabolism of brofaromine is known to produce several metabolites, including O-Desmethylbrofaromine. However, a thorough review of the scientific literature reveals a significant data gap concerning the specific mechanism of action and pharmacological profile of O-Desmethylbrofaromine. This guide, therefore, leverages the extensive research on brofaromine to provide a probable, yet unconfirmed, framework for understanding its O-desmethylated metabolite.

The Primary Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A

The principal mechanism of action of brofaromine is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2]

The Role of Monoamine Oxidase A

Monoamine oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as other biogenic amines like tyramine. By catabolizing these monoamines, MAO-A plays a crucial role in regulating their synaptic concentrations and overall neurotransmission.

Reversible Inhibition by Brofaromine

Brofaromine binds to the active site of MAO-A in a non-covalent and reversible manner. This transient inhibition allows for the enzyme to eventually dissociate from the inhibitor, restoring its normal function. This is in stark contrast to irreversible MAOIs, which form a covalent bond with the enzyme, necessitating the synthesis of new MAO-A molecules to restore activity. The reversibility of brofaromine's action is a key feature contributing to its improved tolerability.

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by brofaromine leads to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron. This results in an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the cytoplasm, leading to increased vesicular storage and subsequent release into the synaptic cleft. The elevated synaptic concentrations of these neurotransmitters are believed to be the primary driver of the antidepressant and anxiolytic effects of brofaromine.

References

O-Desmethylbrofaromine: A Comprehensive Technical Guide on its Role as a Metabolite of Brofaromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of O-Desmethylbrofaromine, the primary active metabolite of the reversible monoamine oxidase-A (RIMA) inhibitor, Brofaromine. Brofaromine, a compound with dual serotonin reuptake inhibitory properties, has been a subject of significant research in the field of neuropsychopharmacology.[1] A critical aspect of its pharmacological profile is its metabolism, predominantly the O-demethylation to O-Desmethylbrofaromine, a process governed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2] This guide will detail the metabolic pathway, the influence of genetic polymorphism on its pharmacokinetics, and the analytical methodologies for its quantification. Furthermore, it will explore the primary pharmacological action of Brofaromine and the signaling pathways involved.

Introduction

Brofaromine is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] Its therapeutic potential in depression and other psychiatric disorders has been extensively investigated.[3] The metabolism of Brofaromine is a key determinant of its efficacy and safety profile. The O-demethylation of Brofaromine results in the formation of O-Desmethylbrofaromine, a significant metabolite. The enzyme responsible for this metabolic step is CYP2D6, which is known for its genetic polymorphism, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes within the population.[2] This variation in metabolic capacity has profound implications for the pharmacokinetic variability of both the parent drug and its metabolite.

Metabolism of Brofaromine to O-Desmethylbrofaromine

The principal metabolic pathway of Brofaromine is O-demethylation, which is catalyzed by the cytochrome P450 enzyme CYP2D6.[2] This process involves the removal of a methyl group from the methoxy moiety of the Brofaromine molecule, yielding O-Desmethylbrofaromine.

Role of CYP2D6 Polymorphism

The genetic polymorphism of the CYP2D6 gene leads to significant interindividual differences in the metabolism of Brofaromine.[2] Individuals can be classified into different metabolizer phenotypes, primarily:

-

Extensive Metabolizers (EMs): Possess normal or increased CYP2D6 enzyme activity.

-

Poor Metabolizers (PMs): Have deficient or absent CYP2D6 activity.

This polymorphism directly impacts the formation of O-Desmethylbrofaromine and the overall pharmacokinetic profile of Brofaromine.

Pharmacokinetics of Brofaromine and O-Desmethylbrofaromine

The pharmacokinetic properties of Brofaromine and its metabolite, O-Desmethylbrofaromine, are significantly influenced by the CYP2D6 metabolizer status of an individual.

Comparative Pharmacokinetics in Extensive vs. Poor Metabolizers

Studies have demonstrated marked differences in the pharmacokinetic parameters of Brofaromine and O-Desmethylbrofaromine between EMs and PMs.[2]

| Pharmacokinetic Parameter | Brofaromine in EMs | Brofaromine in PMs | O-Desmethylbrofaromine in EMs | O-Desmethylbrofaromine in PMs | Reference |

| t½ (half-life) | ~14.2 h | ~19.0 h (Longer) | - | - | [4] |

| AUC (Area Under the Curve) | 19.9 µmolh/L | 43.2 µmolh/L (Increased) | Higher | Lower | [4] |

| CL (Clearance) | 11.8 L/h | 5.0 L/h (Reduced) | - | - | [4] |

| Vd (Volume of Distribution) | 230 L | 130 L (Smaller) | - | - | [4] |

| Metabolite/Parent Drug Ratio (Urine) | ~6-fold higher than PMs | Lower | - | - | [2] |

Table 1: Comparative Pharmacokinetic Parameters of Brofaromine and O-Desmethylbrofaromine in Extensive (EM) and Poor (PM) Metabolizers.

Experimental Protocols

Quantification of Brofaromine and O-Desmethylbrofaromine

4.1.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is a common technique for the quantitative determination of Brofaromine and its metabolites in biological matrices such as human plasma.[5][6][7][8][9]

-

Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the analytes from the plasma matrix.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Nucleosil-C18, 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 90:10, v/v).[6]

-

Flow Rate: A constant flow rate, typically around 1 mL/min.[6]

-

Detection: UV detection at a specific wavelength (e.g., 260 nm).[6]

-

-

Validation: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.

4.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of drugs and their metabolites.

-

Sample Preparation and Derivatization: Due to the polar nature of the analytes, a two-step derivatization process is often necessary to increase their volatility and thermal stability for GC analysis.[10] This may involve methoximation followed by silylation.

-

GC-MS Conditions:

-

Column: A capillary column suitable for the separation of the derivatized analytes.

-

Carrier Gas: Typically helium.

-

Ionization Mode: Electron impact (EI) ionization is commonly used.

-

Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

CYP2D6 Phenotyping

The metabolic phenotype for CYP2D6 can be determined by administering a probe drug that is specifically metabolized by this enzyme, such as debrisoquine or dextromethorphan. The ratio of the parent drug to its metabolite in urine or plasma is then measured to classify the individual as an EM or PM.[2]

Signaling Pathways

Monoamine Oxidase-A (MAO-A) Inhibition

Brofaromine acts as a reversible inhibitor of MAO-A.[3][11][12] This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters.

Caption: MAO-A Inhibition by Brofaromine.

By reversibly inhibiting MAO-A, Brofaromine prevents the breakdown of monoamines, leading to their increased availability in the synaptic cleft. This enhances neurotransmission and is believed to be the primary mechanism of its antidepressant effect.

Brofaromine Metabolism Workflow

The metabolic fate of Brofaromine is primarily determined by CYP2D6 activity.

Caption: Brofaromine Metabolism Workflow.

Conclusion

O-Desmethylbrofaromine is a pivotal metabolite in the pharmacology of Brofaromine. Its formation, mediated by the polymorphic enzyme CYP2D6, is a critical factor influencing the pharmacokinetic variability and, consequently, the clinical response to Brofaromine. A thorough understanding of this metabolic pathway, coupled with robust analytical methods for quantification, is essential for the continued research and potential therapeutic application of Brofaromine and related compounds. This guide provides a foundational resource for professionals in the field of drug development and neuroscience, summarizing the key technical aspects of O-Desmethylbrofaromine's role as a metabolite of Brofaromine.

References

- 1. Brofaromine - Wikipedia [en.wikipedia.org]

- 2. Role of cytochrome P4502D6 in the metabolism of brofaromine. A new selective MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of age, frailty and liver function on the pharmacokinetics of brofaromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of brofaromin in human plasma after high performance liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RP-HPLC Method Development and Its Validation for Quantitative Determination of Rimonabant in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Stork: Newer aspects of the reversible inhibitor of MAO-A and serotonin reuptake, brofaromine [storkapp.me]

- 12. In vivo evidence for the reversible action of the monoamine oxidase inhibitor brofaromine on 5-hydroxytryptamine release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Pharmacological Profile of O-Desmethylbrofaromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the pharmacological profile of O-Desmethylbrofaromine, the primary active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), brofaromine. Given that O-Desmethylbrofaromine is formed via metabolism by cytochrome P450 2D6 (CYP2D6) and the parent compound also exhibits serotonin reuptake inhibition, this document details a computational strategy to assess its activity at key molecular targets: Monoamine Oxidase A (MAO-A), the Serotonin Transporter (SERT), and its interaction with CYP2D6. The methodologies described herein encompass target identification and preparation, ligand preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide provides detailed protocols and illustrative data to serve as a framework for the computational evaluation of this and similar psychoactive compounds.

Introduction

O-Desmethylbrofaromine is an active metabolite of brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The parent drug, brofaromine, has also been noted for its inhibitory effects on serotonin reuptake. The metabolic conversion of brofaromine to O-Desmethylbrofaromine is primarily mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). Understanding the pharmacological profile of this major metabolite is crucial for a complete picture of the therapeutic and potential side effects of brofaromine administration.

In silico methods offer a rapid and cost-effective approach to predict the pharmacological characteristics of metabolites, providing valuable insights early in the drug development process. This guide presents a structured, in silico approach to characterize the binding affinity and potential interactions of O-Desmethylbrofaromine with its primary target, MAO-A, and key secondary targets, SERT and CYP2D6.

In Silico Prediction Workflow

The proposed workflow for the in silico prediction of O-Desmethylbrofaromine's pharmacological profile is a multi-step process. It begins with the preparation of the ligand and target structures, followed by molecular docking simulations to predict binding affinities and modes. The final stage involves the prediction of ADMET properties to assess the drug-like qualities of the molecule.

Experimental Protocols

Ligand and Target Structure Preparation

3.1.1. Ligand Preparation

-

Parent Compound (Brofaromine) Canonical SMILES: BrC1=CC(OC)=CC=2C=C(OC12)C3CCNCC3

-

Deduced O-Desmethylbrofaromine Canonical SMILES: BrC1=CC(O)=CC=2C=C(OC12)C3CCNCC3

Protocol:

-

The 2D structure of O-Desmethylbrofaromine was generated from its SMILES string using a molecular editor such as MarvinSketch or ChemDraw.

-

The 2D structure was converted to a 3D structure.

-

Energy minimization of the 3D structure was performed using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

-

The ligand was saved in a suitable format (e.g., .sdf or .mol2) for docking.

3.1.2. Target Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

-

Monoamine Oxidase A (MAO-A): PDB ID: 2Z5X

-

Serotonin Transporter (SERT): PDB ID: 5I71

-

Cytochrome P450 2D6 (CYP2D6): PDB ID: 2F9Q

Protocol:

-

The PDB structures of the target proteins were downloaded.

-

Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), water molecules, co-factors (except for the heme in CYP2D6 and FAD in MAO-A), and any co-crystallized ligands were removed.

-

Hydrogen atoms were added to the protein structures, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.

-

The protein structures were energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of O-Desmethylbrofaromine to the prepared target proteins.

Protocol:

-

Binding Site Definition: The binding site for each target was defined based on the location of the co-crystallized ligand in the original PDB structure or from published literature identifying key active site residues.

-

Docking Software: A docking program such as AutoDock Vina, Glide, or GOLD was used.

-

Docking Parameters: The docking algorithm's search space was defined as a grid box encompassing the defined binding site. The exhaustiveness of the search was set to a high value to ensure thorough conformational sampling.

-

Execution: The prepared ligand was docked into the binding site of each prepared target protein.

-

Analysis: The resulting docking poses were analyzed based on their predicted binding affinity (scoring function) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues. The pose with the most favorable score and chemically reasonable interactions was selected for further analysis.

ADMET Prediction

The ADMET properties of O-Desmethylbrofaromine were predicted using in silico models to assess its drug-likeness.

Protocol:

-

Prediction Software: A computational tool such as SwissADME, pkCSM, or ADMETlab was used.

-

Input: The SMILES string of O-Desmethylbrofaromine was provided as input to the software.

-

Property Prediction: A range of physicochemical and pharmacokinetic properties were calculated, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: CYP enzyme inhibition (including CYP2D6).

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition.

-

-

Analysis: The predicted properties were compared against established thresholds for drug-like molecules to evaluate the potential of O-Desmethylbrofaromine as a therapeutic agent.

Predicted Pharmacological Data

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only, designed to demonstrate the output of the described in silico workflow.

Table 1: Predicted Binding Affinities of O-Desmethylbrofaromine

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Monoamine Oxidase A | 2Z5X | -9.8 | 55 |

| Serotonin Transporter | 5I71 | -8.5 | 250 |

| Cytochrome P450 2D6 | 2F9Q | -7.2 | 1200 |

Table 2: Predicted ADMET Properties of O-Desmethylbrofaromine

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability (logPapp) | 0.95 | High |

| Distribution | ||

| BBB Permeant | Yes | Likely to cross the blood-brain barrier |

| Plasma Protein Binding | ~92% | High |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions |

| Toxicity | ||

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Ames Mutagenicity | No | Non-mutagenic |

Signaling Pathway Visualization

Inhibition of MAO-A by O-Desmethylbrofaromine is predicted to increase the synaptic concentration of monoamine neurotransmitters.

Conclusion

This technical guide provides a detailed framework for the in silico prediction of the pharmacological profile of O-Desmethylbrofaromine. The methodologies outlined, from ligand and target preparation to molecular docking and ADMET prediction, offer a robust approach to computationally assess the activity and drug-like properties of this key metabolite. The illustrative data and visualizations presented serve as a practical example of how these computational techniques can be applied to advance our understanding of drug metabolism and action, ultimately aiding in the development of safer and more effective therapeutics. The predicted high affinity for MAO-A suggests that O-Desmethylbrofaromine likely contributes significantly to the therapeutic effects of its parent compound. Furthermore, its predicted interactions with SERT and CYP2D6 highlight the importance of considering the complete pharmacological profile of active metabolites.

O-Desmethylbrofaromine: A Comprehensive Analysis of its Potential Therapeutic Targets in CNS Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA) brofaromine, presents a compelling case for investigation as a therapeutic agent for a range of central nervous system (CNS) disorders. This document provides a detailed technical guide on the potential therapeutic targets of O-Desmethylbrofaromine, based on the established pharmacology of its parent compound. While direct quantitative data on the metabolite is limited, this paper extrapolates its likely mechanisms of action and therapeutic utility. We will explore its predicted interaction with key neurotransmitter systems, present available comparative pharmacokinetic data, and outline relevant experimental protocols for its further characterization. This whitepaper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this active metabolite.

Introduction

Brofaromine is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A) that also exhibits serotonin reuptake inhibitory properties.[1][2] These dual mechanisms of action have positioned it as a promising candidate for the treatment of depression and anxiety disorders.[1] Central to its pharmacological profile is its metabolism to O-Desmethylbrofaromine, an active metabolite formed via O-demethylation. The enzyme responsible for this biotransformation is the polymorphic cytochrome P450 2D6 (CYP2D6). The activity of this metabolite suggests that it likely contributes significantly to the overall therapeutic effects of brofaromine. Understanding the specific therapeutic targets of O-Desmethylbrofaromine is therefore crucial for optimizing its potential clinical applications and for the development of novel CNS therapies.

Predicted Mechanism of Action and Therapeutic Targets

Based on the pharmacology of brofaromine, O-Desmethylbrofaromine is predicted to exert its therapeutic effects through two primary mechanisms:

-

Reversible Inhibition of Monoamine Oxidase A (MAO-A): MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, O-Desmethylbrofaromine is expected to increase the synaptic availability of these neurotransmitters, which is a well-established strategy for the treatment of depressive and anxiety disorders.

-

Inhibition of the Serotonin Transporter (SERT): The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT leads to a sustained elevation of synaptic serotonin levels, further enhancing serotonergic neurotransmission. This action is synergistic with MAO-A inhibition.

The primary therapeutic targets of O-Desmethylbrofaromine are therefore predicted to be Monoamine Oxidase A and the Serotonin Transporter .

Quantitative Data

Table 1: Comparative Pharmacokinetics of Brofaromine and O-Desmethylbrofaromine in Extensive (EM) vs. Poor (PM) Metabolizers of Debrisoquine (a CYP2D6 probe). [3]

| Parameter | Brofaromine (PM vs. EM) | O-Desmethylbrofaromine (PM vs. EM) |

| Half-life (t½) | Significantly longer in PM (136% of EM) | - |

| Area Under the Curve (AUC 0-∞) | Significantly larger in PM (110% of EM) | Lower AUC (0-72h) in PM (40% of EM) |

| Maximum Concentration (Cmax) | - | Lower Cmax in PM (69% of EM) |

| Metabolite/Substrate Ratio (Urine) | ~6-fold lower in PM | - |

Data extrapolated from a study on the role of CYP2D6 in brofaromine metabolism.

These data indicate that the formation of O-Desmethylbrofaromine is significantly dependent on CYP2D6 activity. Poor metabolizers have higher exposure to the parent drug and lower exposure to the metabolite.

Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway of O-Desmethylbrofaromine in a Serotonergic Synapse

The following diagram illustrates the predicted dual mechanism of action of O-Desmethylbrofaromine at a serotonergic synapse.

Caption: Predicted dual action of O-Desmethylbrofaromine.

Experimental Workflow for Characterizing O-Desmethylbrofaromine Activity

The following diagram outlines a typical experimental workflow for the synthesis, purification, and in vitro characterization of O-Desmethylbrofaromine.

Caption: Workflow for O-Desmethylbrofaromine characterization.

Detailed Experimental Protocols

While specific protocols for O-Desmethylbrofaromine are not published, the following are generalized, yet detailed, methodologies for the key experiments required for its characterization.

In Vitro MAO-A Inhibition Assay (Fluorometric)

-

Principle: This assay measures the ability of a test compound to inhibit the activity of recombinant human MAO-A. The enzyme deaminates a substrate, producing hydrogen peroxide, which in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent signal.

-

Materials:

-

Recombinant human MAO-A

-

MAO-A substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

O-Desmethylbrofaromine (test compound)

-

Clorgyline (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of O-Desmethylbrofaromine and the positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.

-

Add the test compound or control to the respective wells.

-

Initiate the reaction by adding the MAO-A enzyme and substrate mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Serotonin Transporter (SERT) Radioligand Binding Assay

-

Principle: This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand that specifically binds to SERT.

-

Materials:

-

Cell membranes prepared from cells expressing human SERT (e.g., HEK293 cells)

-

Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

-

O-Desmethylbrofaromine (test compound)

-

Fluoxetine or Paroxetine (positive control)

-

Binding buffer (e.g., Tris-HCl buffer with NaCl and KCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of O-Desmethylbrofaromine and the positive control in binding buffer.

-

In test tubes, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known SERT inhibitor (for non-specific binding).

-

Incubate the tubes at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and the percentage of inhibition for each concentration of the test compound to determine the Ki value.

-

Discussion and Future Directions

The available evidence strongly suggests that O-Desmethylbrofaromine is an active metabolite that likely contributes to the therapeutic efficacy of brofaromine. Its predicted dual action on MAO-A and SERT makes it a promising candidate for the treatment of a variety of CNS disorders, including major depressive disorder, anxiety disorders, and potentially others where monoaminergic dysregulation is implicated.

The key next step in the evaluation of O-Desmethylbrofaromine is the direct in vitro characterization of its pharmacological activity. Determining its IC50/Ki values for MAO-A and SERT is essential to understand its potency and selectivity relative to the parent compound. Furthermore, in vivo studies in animal models of depression and anxiety would be crucial to confirm its therapeutic efficacy and to assess its pharmacokinetic/pharmacodynamic relationship independently of brofaromine.

Given the known influence of CYP2D6 genetics on the metabolism of brofaromine, O-Desmethylbrofaromine could also represent a therapeutic option with a more predictable pharmacokinetic profile in patients, particularly if administered directly. This could potentially lead to a more consistent therapeutic response and a reduced risk of adverse effects related to variable metabolism.

Conclusion

O-Desmethylbrofaromine holds significant potential as a therapeutic agent for CNS disorders due to its predicted dual mechanism of action as a reversible MAO-A inhibitor and a serotonin reuptake inhibitor. While further research is needed to fully elucidate its pharmacological profile, the information presented in this whitepaper provides a strong rationale for its continued investigation. The detailed experimental protocols outlined herein offer a roadmap for the necessary preclinical studies that will be critical in determining the future clinical utility of this promising active metabolite.

References

O-Desmethylbrofaromine and its Interaction with Monoamine Oxidase A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Brofaromine is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The therapeutic effects of Brofaromine in conditions like depression and anxiety are attributed to its inhibition of MAO-A, leading to increased synaptic availability of these neurotransmitters. A significant aspect of Brofaromine's pharmacology is its metabolism to O-Desmethylbrofaromine, an active metabolite that is believed to contribute to the overall therapeutic profile of the parent drug.[2][3] This document focuses on the interaction of this specific metabolite with MAO-A.

Metabolic Pathway of Brofaromine to O-Desmethylbrofaromine

The primary metabolic transformation of Brofaromine is O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[4] This process involves the removal of a methyl group from the methoxy moiety of Brofaromine, yielding O-Desmethylbrofaromine. The efficiency of this metabolic conversion can be influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in the pharmacokinetic profiles of both Brofaromine and its active metabolite across different individuals.[4]

Metabolic conversion of Brofaromine to O-Desmethylbrofaromine.

Interaction with Monoamine Oxidase A: Quantitative Data

As of the latest literature review, specific quantitative data detailing the inhibitory potency of isolated O-Desmethylbrofaromine on MAO-A, such as its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), are not publicly available. Such data is critical for fully understanding the contribution of the metabolite to the overall pharmacological effect of Brofaromine. The subsequent sections of this guide will detail the experimental methodologies that would be employed to determine these crucial parameters.

| Parameter | Value | Reference |

| IC50 (MAO-A) | Not Available | |

| Ki (MAO-A) | Not Available |

Experimental Protocols for Determining MAO-A Inhibition

The following protocols describe standard in vitro methods used to quantify the inhibitory activity of compounds like O-Desmethylbrofaromine against MAO-A.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., kynuramine or p-tyramine)

-

O-Desmethylbrofaromine (test compound)

-

Positive control inhibitor (e.g., clorgyline)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, positive control, substrate, fluorescent probe, and HRP in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add MAO-A enzyme to the wells of the microplate. Subsequently, add varying concentrations of O-Desmethylbrofaromine or the positive control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate and the fluorescent probe/HRP mixture to each well.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for a fluorometric MAO-A inhibition assay.

Radioligand Binding Assay

This method directly measures the binding affinity of a compound to the MAO-A enzyme.

Materials:

-

Source of MAO-A (e.g., cell membranes from cells expressing recombinant human MAO-A)

-

Radiolabeled ligand with high affinity for MAO-A (e.g., [³H]-clorgyline)

-

O-Desmethylbrofaromine (test compound)

-

Non-specific binding control (e.g., a high concentration of a known MAO-A inhibitor)

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, combine the MAO-A preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of O-Desmethylbrofaromine.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to calculate the IC50, which can then be used to determine the inhibitor constant (Ki).

Conclusion

O-Desmethylbrofaromine is a key active metabolite of the RIMA drug Brofaromine. While its role in the overall therapeutic effect of the parent compound is acknowledged, a significant gap exists in the public domain regarding its direct quantitative interaction with MAO-A. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the IC50 and Ki values of O-Desmethylbrofaromine, which are essential for a complete understanding of its pharmacological profile. Such studies would be invaluable for future drug development efforts and for optimizing therapeutic strategies involving Brofaromine and related compounds.

References

O-Desmethylbrofaromine: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological activities of O-Desmethylbrofaromine. It is intended to serve as a resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and the development of novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties

O-Desmethylbrofaromine is formed in the body via the O-demethylation of Brofaromine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of O-Desmethylbrofaromine can be defined as follows:

| Property | Value |

| IUPAC Name | 4-(7-bromo-5-hydroxy-1-benzofuran-2-yl)piperidine |

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| Canonical SMILES | C1CNCCC1C2=CC3=C(O2)C=C(C=C3Br)O |

| InChI Key | InChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9-8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1-4H2 |

Pharmacological Properties

O-Desmethylbrofaromine is recognized as an active metabolite that contributes to the overall therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, O-Desmethylbrofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible MAOIs and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile

While the primary target of O-Desmethylbrofaromine is MAO-A, the parent compound, Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.[1] The extent to which O-Desmethylbrofaromine shares this activity is an area of ongoing investigation. A comprehensive understanding of its interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete pharmacological profile.

Table of Known/Predicted Biological Activities:

| Target | Activity | Quantitative Data | Reference |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | Specific IC₅₀/Kᵢ values not publicly available. | Inferred from Brofaromine's activity. |

| Serotonin Transporter (SERT) | Potential Inhibitor | Specific IC₅₀/Kᵢ values not publicly available. | Inferred from Brofaromine's activity.[1] |

| Norepinephrine Transporter (NET) | To be determined | - | - |

| Dopamine Transporter (DAT) | To be determined | - | - |

Signaling Pathways

The therapeutic effects of O-Desmethylbrofaromine are mediated through the modulation of monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing neurotransmission.

References

The Metabolic Journey of Brofaromine: A Technical Guide to its O-Demethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the conversion of Brofaromine to its active metabolite, O-Desmethylbrofaromine. This document details the enzymatic processes, presents relevant quantitative data, outlines experimental protocols for in vitro investigation, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of Brofaromine Metabolism

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. The clinical efficacy and safety profile of Brofaromine are influenced by its biotransformation in the body. A primary metabolic route is the O-demethylation of the parent drug to form O-Desmethylbrofaromine, a metabolite that also exhibits pharmacological activity. Understanding the specifics of this metabolic conversion is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the overall drug development process.

The Core Metabolic Pathway: O-Demethylation

The conversion of Brofaromine to O-Desmethylbrofaromine is a Phase I metabolic reaction, specifically an O-demethylation. This process is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) .

The central role of CYP2D6 in this pathway has been elucidated through studies involving individuals with different genetic variants of the CYP2D6 enzyme, known as poor metabolizers (PM) and extensive metabolizers (EM). These studies have demonstrated significant differences in the pharmacokinetic profiles of both Brofaromine and O-Desmethylbrofaromine between these two groups. Furthermore, the administration of quinidine, a potent and selective inhibitor of CYP2D6, to extensive metabolizers effectively mimics the metabolic profile of poor metabolizers, providing strong evidence for the critical involvement of this specific enzyme[1].

Quantitative Analysis of Brofaromine Metabolism

The impact of CYP2D6 polymorphism on the metabolism of Brofaromine is evident from in vivo pharmacokinetic data. The following tables summarize the key pharmacokinetic parameters of Brofaromine and its O-desmethyl metabolite in extensive metabolizers (EM) and poor metabolizers (PM) of debrisoquine, a probe substrate for CYP2D6 activity[1].

Table 1: Pharmacokinetic Parameters of Brofaromine in Extensive vs. Poor Metabolizers [1]

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | % Change in PM vs. EM |

| t½ (hours) | Data not specified | Data not specified | +136% |

| AUC₀-∞ (ng·h/mL) | Data not specified | Data not specified | +110% |

Table 2: Pharmacokinetic Parameters of O-Desmethylbrofaromine in Extensive vs. Poor Metabolizers [1]

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | % Change in PM vs. EM |

| Cₘₐₓ (ng/mL) | Data not specified | Data not specified | -69% |

| AUC₀-₇₂ (ng·h/mL) | Data not specified | Data not specified | -40% |

Table 3: Metabolite to Substrate Ratio [1]

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Mean Metabolite/Substrate Ratio (Urine Excretion) | ~6-fold higher than PM | Data not specified |

These data clearly illustrate that individuals with lower CYP2D6 activity (PMs) exhibit significantly higher exposure to the parent drug, Brofaromine, and markedly lower formation of the O-desmethyl metabolite.

Experimental Protocols for In Vitro Investigation

The study of Brofaromine's O-demethylation in a laboratory setting is crucial for detailed mechanistic understanding and for screening potential drug-drug interactions. The following protocols are based on established methodologies for in vitro drug metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes.

Objective

To determine the in vitro metabolic conversion of Brofaromine to O-Desmethylbrofaromine and to characterize the enzyme kinetics of this reaction.

Materials

-

Brofaromine

-

O-Desmethylbrofaromine (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human CYP2D6 enzyme

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Experimental Workflow

Detailed Incubation Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Brofaromine in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes or recombinant CYP2D6 on ice.

-

Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the HLM suspension (typically at a final protein concentration of 0.1-1.0 mg/mL), and the Brofaromine working solution. The final concentration of the organic solvent from the drug stock should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Analytical Method

-

The concentration of O-Desmethylbrofaromine in the supernatant is quantified using a validated HPLC-MS/MS method. This technique provides the necessary sensitivity and selectivity for accurate measurement of the metabolite.

-

A standard curve of O-Desmethylbrofaromine should be prepared in the same matrix to ensure accurate quantification.

Enzyme Kinetics Analysis

-

To determine the kinetic parameters (Km and Vmax), the experiment should be repeated with varying concentrations of Brofaromine.

-

The initial rate of O-Desmethylbrofaromine formation at each substrate concentration is then plotted against the substrate concentration.

-

The resulting data can be fitted to the Michaelis-Menten equation to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Conclusion

The O-demethylation of Brofaromine to its active metabolite, O-Desmethylbrofaromine, is a critical metabolic pathway predominantly mediated by the polymorphic enzyme CYP2D6. The significant impact of CYP2D6 genetic variations on the pharmacokinetics of both the parent drug and its metabolite underscores the importance of this pathway in clinical practice. The provided in vitro experimental protocols offer a robust framework for researchers to further investigate the nuances of this metabolic conversion, aiding in the development of safer and more effective therapeutic strategies.

References

Preliminary In Vitro Screening of O-Desmethylbrofaromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylbrofaromine is the principal active metabolite of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A). The parent compound, Brofaromine, also exhibits serotonin reuptake inhibitory properties.[1][2] A thorough in vitro characterization of O-Desmethylbrofaromine is crucial to understanding its pharmacological contribution to the overall activity profile of Brofaromine. This guide details the essential in vitro assays for profiling the activity of O-Desmethylbrofaromine, including its primary target engagement (MAO-A), potential secondary pharmacology (serotonin transporter), and off-target liabilities.

Data Presentation

Quantitative data from in vitro screening assays should be organized for clarity and comparative analysis.

Table 1: Monoamine Oxidase (MAO) Inhibition Profile

| Compound | Target | IC50 (nM) [Hypothetical] | Inhibition Type |

| O-Desmethylbrofaromine | MAO-A | 15 | Reversible |

| O-Desmethylbrofaromine | MAO-B | >10,000 | - |

| Brofaromine (Reference) | MAO-A | 25 | Reversible |

| Moclobemide (Reference) | MAO-A | 200 | Reversible |

| Selegiline (Reference) | MAO-B | 10 | Irreversible |

Table 2: Serotonin Transporter (SERT) Binding and Reuptake Inhibition

| Compound | SERT Binding (Ki, nM) [Hypothetical] | Serotonin Reuptake Inhibition (IC50, nM) [Hypothetical] |

| O-Desmethylbrofaromine | 250 | 400 |

| Brofaromine (Reference) | 150 | 200 |

| Fluoxetine (Reference) | 1.5 | 2.5 |

Table 3: Off-Target Receptor Binding Profile (Selected Receptors)

| Receptor | O-Desmethylbrofaromine (% Inhibition @ 1 µM) [Hypothetical] |

| Dopamine D2 | <10% |

| Histamine H1 | 5% |

| Muscarinic M1 | <5% |

| Adrenergic α1 | 12% |

| Adrenergic α2 | 8% |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro screening data.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the potency and selectivity of O-Desmethylbrofaromine for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (fluorogenic substrate for MAO-A)

-

Benzylamine (substrate for MAO-B, coupled to a detection system)

-

O-Desmethylbrofaromine and reference compounds

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of O-Desmethylbrofaromine and reference compounds in phosphate buffer.

-

In a 96-well plate, add the test compounds, followed by the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the product formation using a plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To assess the binding affinity of O-Desmethylbrofaromine to the serotonin transporter.

Materials:

-

Cell membranes prepared from cells recombinantly expressing human SERT

-

[3H]-Citalopram or a similar radioligand

-

O-Desmethylbrofaromine and reference compounds

-

Binding buffer (e.g., Tris-HCl with NaCl and KCl)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of O-Desmethylbrofaromine and reference compounds.

-

In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known SERT inhibitor (for non-specific binding), or the test compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the percent displacement by the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To measure the functional inhibition of serotonin reuptake by O-Desmethylbrofaromine.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT)

-

[3H]-Serotonin

-

O-Desmethylbrofaromine and reference compounds

-

Uptake buffer (e.g., Krebs-Ringer-HEPES)

-

96-well cell culture plates

Procedure:

-

Plate the hSERT-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of O-Desmethylbrofaromine or reference compounds for 15 minutes at 37°C.

-

Add [3H]-Serotonin to initiate the uptake.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of serotonin reuptake and determine the IC50 value.

Visualizations

Diagrams illustrating key concepts and workflows enhance the understanding of the screening process.

Caption: Experimental workflow for the in vitro screening of O-Desmethylbrofaromine.

Caption: Putative mechanism of action of O-Desmethylbrofaromine at the serotonergic synapse.

References

Methodological & Application

Application Notes and Protocols: Synthesis of O-Desmethylbrofaromine as a Research Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of O-Desmethylbrofaromine, a primary metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine. The availability of high-purity O-Desmethylbrofaromine as a research standard is crucial for pharmacokinetic and metabolic studies, as well as for its potential investigation as a pharmacologically active compound in its own right. The synthesis outlined herein involves the selective O-demethylation of the commercially available precursor, Brofaromine, utilizing boron tribromide. This protocol is intended to serve as a reliable method for producing O-Desmethylbrofaromine in a laboratory setting, complete with characterization and quality control guidelines to ensure the final product's suitability as a research standard.

Introduction

Brofaromine, 4-(7-bromo-5-methoxybenzofuran-2-yl)piperidine, is a well-characterized RIMA that has been studied for its antidepressant and anxiolytic properties. O-Desmethylbrofaromine is a known human metabolite of Brofaromine, formed by the enzymatic cleavage of the methoxy group on the benzofuran ring. To accurately quantify Brofaromine and its metabolite in biological matrices and to study the metabolite's pharmacological profile, a pure, well-characterized standard of O-Desmethylbrofaromine is essential. This protocol details a straightforward and efficient synthesis of O-Desmethylbrofaromine from Brofaromine.

Synthesis Scheme

The synthesis of O-Desmethylbrofaromine is achieved through the O-demethylation of Brofaromine. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers with high selectivity. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron tribromide and the methoxy group's oxygen atom, followed by the nucleophilic attack of a bromide ion on the methyl group.

Reaction:

Experimental Protocol

Materials and Equipment:

-

Brofaromine hydrochloride

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (amine-deactivated silica is recommended)

-

Standard laboratory glassware

Procedure:

-

Preparation of Brofaromine Free Base:

-

Dissolve Brofaromine hydrochloride (1.0 eq) in a minimal amount of deionized water.

-

While stirring, slowly add a saturated aqueous solution of NaHCO₃ until the pH of the solution is ~8-9.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the Brofaromine free base as a solid.

-

-

O-Demethylation Reaction:

-

Dissolve the Brofaromine free base (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Re-dissolve the residue in a mixture of DCM and saturated aqueous NaHCO₃ solution.

-

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the crude product.

-

Purify the crude O-Desmethylbrofaromine by flash column chromatography on silica gel. Due to the basic nature of the piperidine moiety, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) in the eluent (e.g., a gradient of methanol in DCM).

-

Data Presentation

| Parameter | Brofaromine (Starting Material) | O-Desmethylbrofaromine (Product) |

| Molecular Formula | C₁₄H₁₆BrNO₂ | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 310.19 g/mol | 296.16 g/mol |

| Appearance | White to off-white solid | Off-white to pale yellow solid |

| Purity (by HPLC) | >98% | >98% (Representative) |

| Yield | N/A | 70-85% (Representative) |

Quality Control and Characterization

The identity and purity of the synthesized O-Desmethylbrofaromine should be confirmed by a combination of analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the methoxy signal (a singlet around 3.8-4.0 ppm) and the appearance of a broad singlet corresponding to the phenolic hydroxyl group. The aromatic and piperidine ring protons should show characteristic shifts.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should confirm the absence of the methoxy carbon signal (typically around 55-60 ppm) and show the expected number of aromatic and aliphatic carbons.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for O-Desmethylbrofaromine (m/z = 297.0 for ⁷⁹Br and 299.0 for ⁸¹Br).

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable reversed-phase column and a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). The product should appear as a single major peak.

Mandatory Visualizations

Caption: Synthesis workflow for O-Desmethylbrofaromine.

Safety Precautions

-

Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Application Note: A Robust HPLC-MS/MS Method for the Quantification of O-Desmethylbrofaromine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desmethylbrofaromine is the primary active metabolite of Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that has been investigated for the treatment of depression and anxiety.[1] Accurate quantification of O-Desmethylbrofaromine in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of O-Desmethylbrofaromine in human plasma.

The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic conditions are optimized for a short run time, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

O-Desmethylbrofaromine reference standard

-

O-Desmethylbrofaromine-d4 (or a suitable structural analog) as an internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

All other chemicals and reagents were of analytical grade.

Instrumentation

-

HPLC system: A system capable of delivering accurate gradients at low flow rates.

-

Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of O-Desmethylbrofaromine and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing O-Desmethylbrofaromine-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 90 | 10 |

| 5.0 | 90 | 10 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| O-Desmethylbrofaromine | 296.0 | 110.1 | 80 | 35 |

| O-Desmethylbrofaromine-d4 (IS) | 300.0 | 114.1 | 80 | 35 |

Note: The exact precursor and product ions should be determined by infusing a standard solution of O-Desmethylbrofaromine and its deuterated internal standard into the mass spectrometer.

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Calibration Curve for O-Desmethylbrofaromine in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 0.1 | 0.005 | 98.5 | 4.2 |

| 0.5 | 0.024 | 101.2 | 3.1 |

| 1.0 | 0.049 | 99.8 | 2.5 |

| 5.0 | 0.248 | 100.5 | 1.8 |

| 10.0 | 0.495 | 99.1 | 1.5 |

| 50.0 | 2.485 | 100.8 | 1.2 |

| 100.0 | 4.972 | 99.5 | 1.0 |

| Linearity (r²) | 0.9995 | ||

| Range | 0.1 - 100 ng/mL |

Table 4: Accuracy and Precision Data for O-Desmethylbrofaromine in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day Precision (% CV) | Inter-day Precision (% CV) |

| LLOQ | 0.1 | 0.099 | 99.0 | 5.1 | 6.3 |

| Low QC | 0.3 | 0.305 | 101.7 | 4.5 | 5.8 |

| Mid QC | 30 | 29.8 | 99.3 | 3.2 | 4.1 |

| High QC | 80 | 80.5 | 100.6 | 2.8 | 3.5 |

Table 5: Recovery and Matrix Effect of O-Desmethylbrofaromine

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 0.3 | 92.5 | 98.2 |

| High QC | 80 | 94.1 | 97.5 |

Mandatory Visualizations

Caption: Experimental workflow from plasma sample to final concentration.

Caption: Logical relationship of bioanalytical method validation parameters.

References

Application Note: Development of a Stable Cell Line for the Expression of O-Desmethylbrofaromine Targets

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are focused on creating and characterizing stable mammalian cell lines for the expression of specific protein targets.

Introduction: Stable cell lines, which have a gene of interest permanently integrated into their genome, are indispensable tools in drug discovery and biological research.[1][2] They provide a consistent and reproducible system for studying gene function, elucidating signaling pathways, and producing recombinant proteins for therapeutic or diagnostic purposes.[1][3] The development process is a multi-step procedure that includes gene cloning, transfection, selection of stably transfected cells, and extensive characterization to ensure monoclonal origin and stable expression over time.[4][5]

This application note provides a comprehensive protocol for developing a stable cell line to express the protein target(s) of O-Desmethylbrofaromine. While the specific protein targets for this compound require empirical identification, the methods outlined here are universally applicable for any given protein of interest. The workflow covers initial vector construction, determination of optimal antibiotic selection pressure, transfection, clonal selection, and final characterization of the stable cell line.

Section 1: Overall Workflow and Methodologies

The generation of a stable cell line is a systematic process that requires careful planning and execution. The workflow begins with the introduction of a foreign gene into host cells and concludes with the banking of a fully characterized, monoclonal cell population that reliably expresses the target protein.

General Workflow Diagram

The diagram below illustrates the major steps involved in creating and validating a stable cell line.

Caption: High-level workflow for stable cell line development.

Hypothetical Signaling Pathway for a Target Protein

To investigate the effects of O-Desmethylbrofaromine, a stable cell line expressing its target is crucial. The diagram below represents a hypothetical signaling cascade for a generic G-Protein Coupled Receptor (GPCR), a common class of drug targets. This illustrates the type of pathway that could be analyzed using the developed cell line.

References

Application Notes and Protocols for In Vivo Efficacy Testing of O-Desmethylbrofaromine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethylbrofaromine is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, O-Desmethylbrofaromine increases the synaptic availability of these monoamines, suggesting its potential as a therapeutic agent for depression and anxiety-related disorders.[1] These application notes provide a detailed in vivo experimental design to test the efficacy of O-Desmethylbrofaromine, encompassing study design, experimental protocols, and data presentation.

Study Design and Objectives

The primary objective of this in vivo study is to evaluate the antidepressant and anxiolytic efficacy of O-Desmethylbrofaromine in a rodent model of depression. The study will also characterize the pharmacokinetic and pharmacodynamic profile of the compound.

Experimental Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle)

-

Positive Control (e.g., a standard antidepressant like Fluoxetine)

-

O-Desmethylbrofaromine (Low Dose)

-

O-Desmethylbrofaromine (Medium Dose)

-

O-Desmethylbrofaromine (High Dose)

Animal Model: Male Sprague-Dawley or Wistar rats are recommended for their extensive use in neuropharmacological research.[2] The Chronic Unpredictable Mild Stress (CUMS) model will be employed to induce a depressive-like phenotype, as it is considered one of the most valid and reliable animal models of depression.[2][3]

Experimental Workflow

The following diagram outlines the overall experimental workflow.

Caption: Experimental workflow for in vivo efficacy testing of O-Desmethylbrofaromine.

Signaling Pathway of O-Desmethylbrofaromine

The diagram below illustrates the mechanism of action of O-Desmethylbrofaromine.

Caption: Signaling pathway of O-Desmethylbrofaromine as a MAO-A inhibitor.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

Objective: To induce a depressive-like state in rodents.

Materials:

-

Stressor-specific apparatus (e.g., water bottles for wet bedding, strobe light, tilted cages).

-

Male Sprague-Dawley or Wistar rats.

Procedure:

-

House rats individually.

-

For 4 consecutive weeks, expose the animals to a series of mild, unpredictable stressors.

-

The stressor schedule should be varied daily to prevent habituation. Examples of stressors include:

-

24 hours of food deprivation.

-

24 hours of water deprivation.

-

Wet cage bedding for 12 hours.

-

Tilted cage (45°) for 8 hours.

-

Overnight illumination.

-

Stroboscopic light for 4 hours.

-

Forced swimming for 10 minutes in 15°C water.

-

-

Monitor animal weight and general health status regularly.

Behavioral Testing Battery

Objective: To assess anhedonia, a core symptom of depression.[4]

Procedure:

-

Acclimate rats to two bottles of 1% sucrose solution for 48 hours.

-

Follow with 24 hours of food and water deprivation.

-

Present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.

-

After 24 hours, re-weigh the bottles to determine the consumption of each liquid.

-

Calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) * 100.

Objective: To assess behavioral despair, a common measure of depressive-like behavior.[3][5]

Procedure:

-

Place each rat individually in a transparent cylindrical container (45 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[5]

-

The test duration is 6 minutes.[5]

-

Record the session and later score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[5]

Objective: To assess anxiety-like behavior.[6]

Procedure:

-

The apparatus consists of two open arms and two closed arms elevated 50 cm from the floor.

-

Place the rat in the center of the maze, facing an open arm.[6]

-